

# Physical and chemical properties of Loperamide-d6

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## Compound of Interest

Compound Name: Loperamide-d6

Cat. No.: B12395263

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## Loperamide-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Loperamide-d6** is the deuterated analog of Loperamide, a widely used peripherally acting  $\mu$ -opioid receptor agonist primarily indicated for the symptomatic control of diarrhea. The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl groups results in a heavier isotopologue, making it an invaluable tool in analytical and metabolic studies. This technical guide provides an in-depth overview of the physical and chemical properties of **Loperamide-d6**, detailed experimental protocols for its quantification and synthesis, and a visualization of its primary signaling pathway.

### Physical and Chemical Properties

The physical and chemical properties of **Loperamide-d6** and its commonly used hydrochloride salt are summarized below. These properties are crucial for its application as an internal standard in pharmacokinetic and bioequivalence studies, ensuring accurate quantification of the non-deuterated parent drug.

### Loperamide-d6 (Free Base)

Property	Value	Source
Chemical Name	4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide	[1]
Molecular Formula	C <sub>29</sub> H <sub>27</sub> D <sub>6</sub> ClN <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	483.08 g/mol	[2]
Exact Mass	482.2607165 Da	[1]
CAS Number	1189574-93-3	[2]
Appearance	Solid (form not specified)	

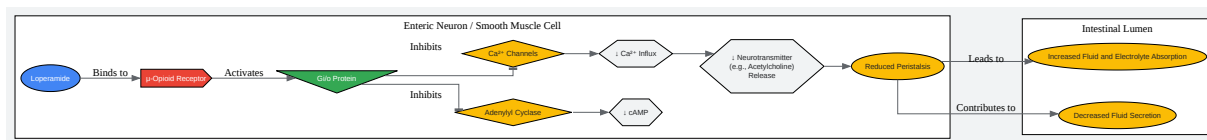
## Loperamide-d6 Hydrochloride

Property	Value	Source
Chemical Name	4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide hydrochloride	
Molecular Formula	C <sub>29</sub> H <sub>27</sub> D <sub>6</sub> ClN <sub>2</sub> O <sub>2</sub> · HCl	
Molecular Weight	519.54 g/mol	
Exact Mass	518.2373942 Da	
CAS Number	1189469-46-2	
Appearance	White to off-white solid	
Melting Point	Not explicitly reported for d6 form. Loperamide HCl melts at ~225°C with decomposition.	
Solubility	DMSO: 50 mg/mL (96.24 mM); H <sub>2</sub> O: 1 mg/mL (1.92 mM) (Requires sonication)	

## Mechanism of Action

Loperamide, and by extension **Loperamide-d6**, primarily exerts its anti-diarrheal effect by acting as a potent agonist at the  $\mu$ -opioid receptors located in the myenteric plexus of the large intestine. This interaction leads to a cascade of events that ultimately reduce intestinal motility.

## Signaling Pathway of Loperamide



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Caption: Loperamide's mechanism of action via the  $\mu$ -opioid receptor.

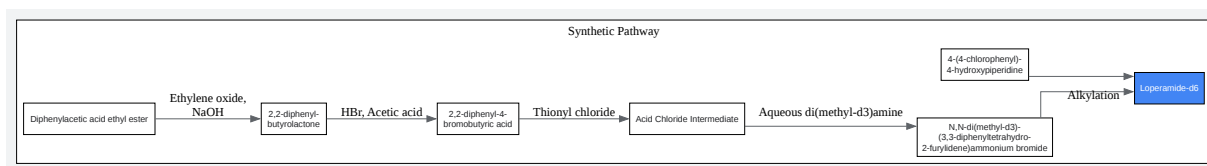
The binding of loperamide to the  $\mu$ -opioid receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G-protein also inhibits calcium channels, reducing calcium influx into the neuron. The culmination of these events is a decrease in the release of excitatory neurotransmitters like acetylcholine, which subsequently reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. This increased transit time allows for greater absorption of water and electrolytes from the fecal matter.

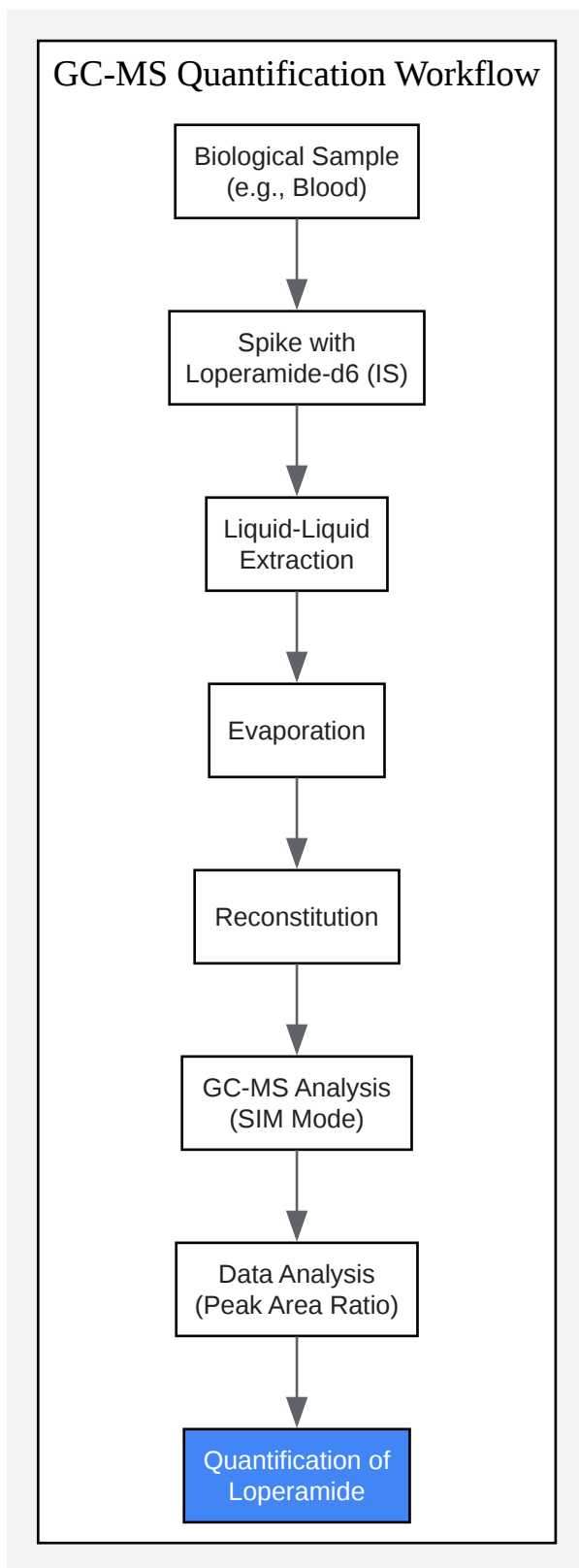
## Experimental Protocols

**Loperamide-d6** is predominantly used as an internal standard for the quantitative analysis of loperamide in biological matrices. Below are representative protocols for its synthesis and analytical application.

## Synthesis of Loperamide-d6

The synthesis of **Loperamide-d6** can be adapted from the established synthesis of Loperamide. The key step involves the use of deuterated N,N-dimethylamine or a deuterated methylating agent. A generalized synthetic workflow is presented below.





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## References

- 1. Loperamide-d6 | C<sub>29</sub>H<sub>33</sub>CIN<sub>2</sub>O<sub>2</sub> | CID 45039664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loperamide-d6 - CAS - 1189574-93-3( Free Base) | Axios Research [axios-research.com]
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